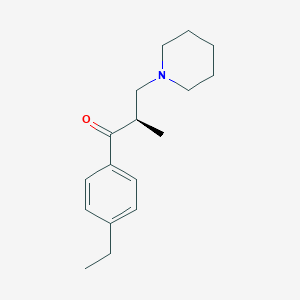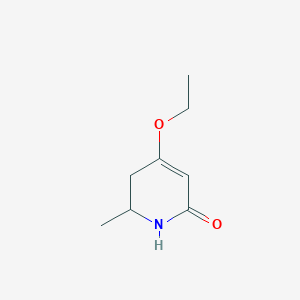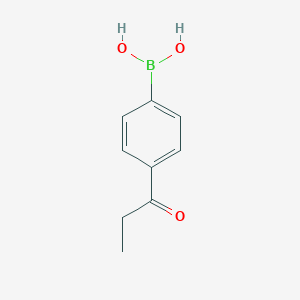
Acide (4-propionylphényl)boronique
Vue d'ensemble
Description
(4-Propionylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Propionylphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Propionylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Propionylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide (4-propionylphényl)boronique, sont de plus en plus utilisés dans divers domaines de recherche. Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène .
Etiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines tels que l'étiquetage biologique . Cela peut être particulièrement utile pour suivre et étudier les processus biologiques.
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance significative dans l'interaction avec les protéines, leur manipulation et l'étiquetage cellulaire . Cela les rend précieux dans le domaine de la biochimie et de la biologie moléculaire.
Développement thérapeutique
Les acides boroniques sont également utilisés dans le développement de médicaments . Leurs propriétés uniques et leurs interactions peuvent être exploitées pour créer de nouveaux médicaments et traitements.
Technologies de séparation
Les acides boroniques sont utilisés dans les technologies de séparation . Leur capacité à former des liaisons covalentes réversibles avec les diols les rend utiles dans la séparation et la purification des produits glycosylés .
Réactions organiques
Les acides boroniques ont été largement utilisés dans une large gamme de réactions organiques . Cela comprend le couplage de Suzuki-Miyaura, la fonctionnalisation aromatique, la protection des diols, les réactions de Diels-Alder, la synthèse asymétrique d'acides aminés, la réduction sélective des aldéhydes, l'activation des acides carboxyliques, les additions conjuguées asymétriques catalysées par les métaux de transition d'acides boroniques, l'addition aux dérivés carbonylés et imine, et comme matrice en synthèse organique .
Chimie des matériaux
En chimie des matériaux, les acides boroniques sont importants dans l'ingénierie cristalline, la construction de polymères aux propriétés réversibles, la construction d'architectures moléculaires uniques, la fonctionnalisation des nanostructures et la libération contrôlée de médicaments par rétroaction (glucose)<a aria-label="2: 7. Materials Chemistry" data-citationid="a9b544a8-3fd4-b648-82a3-03c924d97f76-34" h="ID=SERP,5015.
Mécanisme D'action
- The primary target of (4-Propionylphenyl)boronic acid is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
- Boronic acids, including (4-Propionylphenyl)boronic acid, participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
Mode of Action
Keep in mind that while boronic acids have been widely applied in synthetic chemistry, detailed studies on (4-Propionylphenyl)boronic acid specifically are limited. Researchers continue to explore its potential applications and mechanisms . If you need further information or have any specific questions, feel free to ask! 😊
Propriétés
IUPAC Name |
(4-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXBGJJJOLDLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400714 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-36-2 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Propionyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


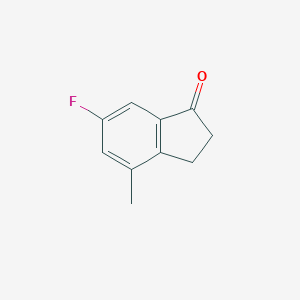
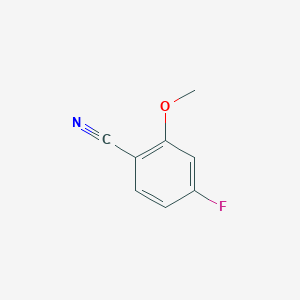
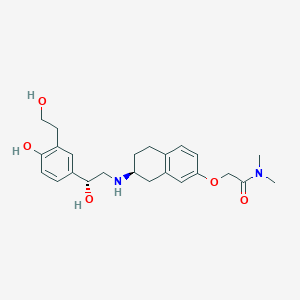
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
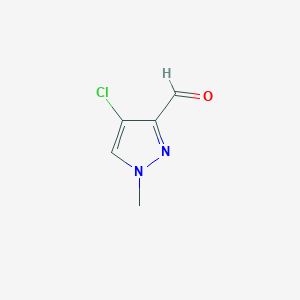
![4-((5-Methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)-4-oxobutanoic acid](/img/structure/B69026.png)
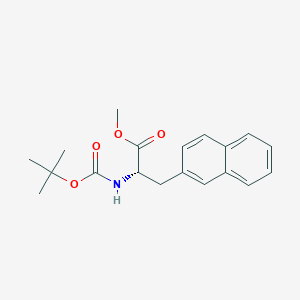
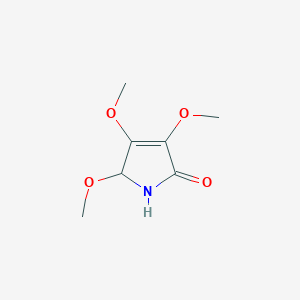
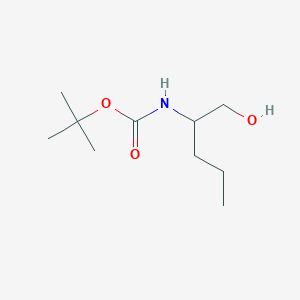
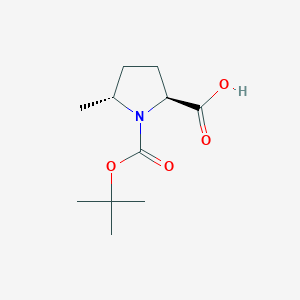
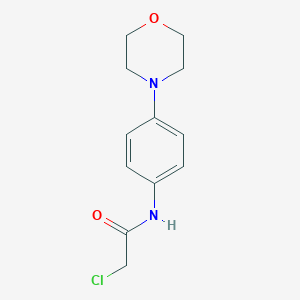
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
